5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features a unique combination of functional groups, including oxadiazole, methoxy, and sulfanylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the nitration-reduction reactions of an available chloroxime .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the sulfanylidene group, leading to the formation of thiol or thioether derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction of the sulfanylidene group can produce thiol compounds .
Scientific Research Applications
5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high-energy materials and polymers
Mechanism of Action
The mechanism of action of 5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to release nitric oxide, which can modulate various physiological processes. Additionally, the compound’s sulfanylidene group can interact with thiol-containing enzymes, affecting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide: A compound with a similar oxadiazole ring structure, used in the preparation of energetic materials.
4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide: Another oxadiazole derivative with potential pharmaceutical applications.
Uniqueness
Its ability to release nitric oxide and interact with thiol-containing enzymes makes it a promising candidate for various scientific and industrial applications .
Properties
IUPAC Name |
5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S/c1-8-12(19(22)24-18-8)7-23-10-4-2-3-9(5-10)6-11-13(20)16-15(25)17-14(11)21/h2-6H,7H2,1H3,(H2,16,17,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYAOGJQYRMUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NO[N+](=C1COC2=CC=CC(=C2)C=C3C(=O)NC(=S)NC3=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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